5-Amino-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt hydrochloride
Overview
Description
5-Amino-pyrazoles are a class of organic compounds that have proven to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the construction of diverse heterocyclic compounds and fused heterocyclic compounds .
Synthesis Analysis
5-Amino-pyrazoles can be synthesized through various methods. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones . Another approach involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles .Molecular Structure Analysis
The molecular structure of 5-Amino-pyrazoles consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 5-amino group and various other substituents can be attached to this ring .Chemical Reactions Analysis
5-Amino-pyrazoles can participate in a variety of chemical reactions. They can act as a binucleophile, reacting with electrophiles at either the nitrogen or the amino group . They can also undergo various other reactions to form diverse heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-pyrazoles can vary depending on the specific compound. For example, 5-Amino-3-methyl-1-phenylpyrazole has a melting point of 114-117 °C .Scientific Research Applications
Synthesis and Characterization of Energetic Salts
Methyl Sydnone Imine Salts
Several energetic salts of the 5-amino-3-methyl-1,2,3-oxadiazolium cation, including methyl sydnone imine salts, were synthesized and characterized. Notably, the perchlorate salt demonstrated remarkable thermal stability, with a density of 1.826 g/cm³, and its calculated energetic performance surpassed that of TNT. These salts are primarily mechanically insensitive, except for the perchlorate variant. This study highlighted the potential of methyl sydnone imine cation as a promising energetic compound due to its straightforward synthesis process and the first exploration of sydnone imines as components of energetic materials (Gettings et al., 2021).
Synthesis and Reactivity Studies of Oxadiazolium Salts
Facile Synthesis of Oxadiazolium Bromides
The synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides was achieved through a selective reaction process. These compounds demonstrated significant electrophilic activation, with 5-cyclohexylamino-2-methyl-3-phenyl-1,2,4-oxadiazolium bromide serving as a model compound. This compound showed rapid reactivity under mild conditions with various reagents, leading to the formation of diverse products. The ability to efficiently synthesize these oxadiazolium bromides and their high reactivity offers valuable pathways for further applications in chemical synthesis (Il’in et al., 2018).
Advanced Synthesis and Applications in Energetic Materials
Bi-heterocyclic Skeleton with High Heat of Detonation
A bi-heterocyclic skeleton with high heat of formation (HOF) was synthesized, leading to the development of corresponding energetic salts with exceptional heat of detonation. These energetic salts demonstrated promising detonation performances, with specific variants exhibiting properties comparable to RDX. The research offers insight into the application of these materials in fields requiring high-energy compounds, such as in the development of explosives or propellants (Cao et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-propan-2-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4(2)8-3-5(6)9-7-8;/h3-4,6H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFQJTBCSPXQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=CC(=N)O[N-]1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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